molecular formula C25H31ClN6O2 B10829879 Dalpiciclib hydrochloride

Dalpiciclib hydrochloride

Cat. No.: B10829879
M. Wt: 483.0 g/mol
InChI Key: HFUZGOIPADACLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SHR-6390 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and selectivity .

Industrial Production Methods

Industrial production of SHR-6390 (hydrochloride) follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis, purification, and formulation to produce the final product suitable for clinical and research use .

Chemical Reactions Analysis

Types of Reactions

SHR-6390 (hydrochloride) primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SHR-6390 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of SHR-6390 (hydrochloride) include various intermediates and derivatives that retain the core structure of the compound. These products are often used in further research and development .

Scientific Research Applications

SHR-6390 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of cyclin-dependent kinase inhibitors.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly breast cancer and esophageal squamous cell carcinoma.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

SHR-6390 (hydrochloride) exerts its effects by selectively inhibiting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. This inhibition prevents the phosphorylation of retinoblastoma protein, leading to cell cycle arrest in the G1 phase. As a result, DNA replication is suppressed, and tumor cell proliferation is decreased .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SHR-6390 (hydrochloride) is unique due to its high selectivity and potency against cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It has shown promising results in overcoming resistance to endocrine therapy and HER2-targeting antibodies in breast cancer, making it a valuable addition to the arsenal of cancer therapeutics .

Properties

Molecular Formula

C25H31ClN6O2

Molecular Weight

483.0 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C25H30N6O2.ClH/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32;/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30);1H

InChI Key

HFUZGOIPADACLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.